Aplysin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

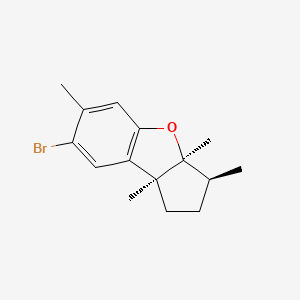

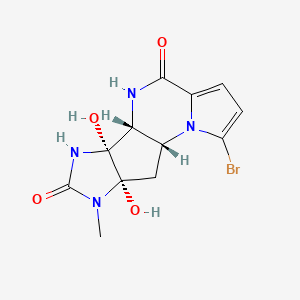

Aplysin is an antineoplastic agent. Aplysin has been shown to suppress breast cancer cell activity via inhibition of the PI3K/AKT/FOXO3a pathway. Aplysin has also been shown to protect hepatocytes against oxidative damage.

Applications De Recherche Scientifique

Aplysin and Pancreatic Health

Aplysin, a brominated sesquiterpene, demonstrates potential in addressing pancreatic necrosis in nonobese diabetic (NOD) mice. This compound helps in stabilizing intestinal barriers and regulating gut microbial composition. It has been found effective in alleviating spontaneous pancreatic necrosis in NOD mice, accompanied by improved intestinal mucosal barrier function and alterations in gut microbiota (Liu et al., 2020).

Aplysin in Breast Cancer Therapy

Research indicates that Aplysin can significantly suppress tumor growth in breast cancer. It achieves this by down-regulating the PI3K/AKT/FOXO3a signaling pathway, a crucial factor in breast cancer progression. This finding suggests Aplysin's potential as a chemoprevention agent for breast cancer patients (Zhang et al., 2017).

Aplysin for Liver Health

Aplysin shows significant protective effects against alcohol-induced liver injury. This protection is achieved through mechanisms such as alleviating oxidative damage and modulating the expression of endogenous apoptosis-related genes in rats (Ge et al., 2018). Additionally, Aplysin has demonstrated potency in improving intestinal permeability and mitigating intestinal flora disorder induced by excessive ethanol and iron (Ma et al., 2018).

Aplysin in Glioma Therapy

Aplysin has been found to enhance the sensitivity of glioma cells to temozolomide (TMZ), a therapeutic drug. This sensitization is achieved by increasing the expression of miR-181, a tumor suppressor, and is dependent on the MEK1 pathway in glioma cells (Gong et al., 2014).

Aplysin and Immunomodulation

Studies on hepatocarcinoma in mice suggest that Aplysin can inhibit tumor growth by suppressing matrix degradation and angiogenesis, and improving immune capacity (Qin, 2014). Furthermore, Aplysin has shown potential in sensitizing cancer cells to TRAIL (TNF-related apoptosis-inducing ligand) by suppressing the p38 MAPK/Survivin pathway, which could be beneficial in treating TRAIL-resistant cancers (Liu et al., 2014).

Propriétés

Numéro CAS |

6790-63-2 |

|---|---|

Nom du produit |

Aplysin |

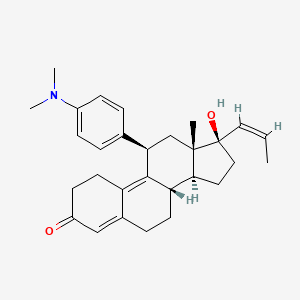

Formule moléculaire |

C15H19BrO |

Poids moléculaire |

295.21 g/mol |

Nom IUPAC |

(3S,3aS,8bS)-7-bromo-3,3a,6,8b-tetramethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran |

InChI |

InChI=1S/C15H19BrO/c1-9-7-13-11(8-12(9)16)14(3)6-5-10(2)15(14,4)17-13/h7-8,10H,5-6H2,1-4H3/t10-,14-,15-/m0/s1 |

Clé InChI |

AZMIIVUEOLBHBL-LKTVYLICSA-N |

SMILES isomérique |

C[C@H]1CC[C@@]2([C@]1(OC3=C2C=C(C(=C3)C)Br)C)C |

SMILES |

CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C |

SMILES canonique |

CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aplysin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

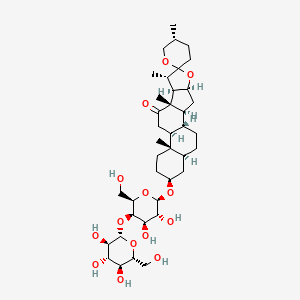

![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)

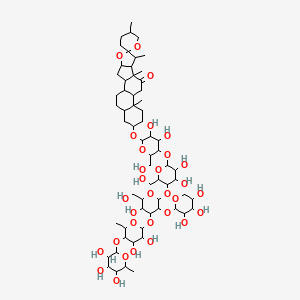

![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)

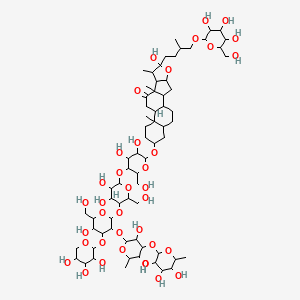

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)